4-(5-氯-2-噻吩基)-2,2-二甲基-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

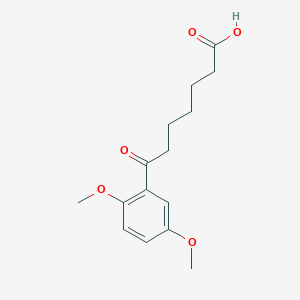

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, chlorine atom, methyl groups, and carboxylic acid group would all contribute to the overall structure. The thiophene ring and carboxylic acid group are likely to be planar, while the chlorine and methyl groups could add some three-dimensionality to the structure .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiophene ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The carboxylic acid group could participate in acid-base reactions, and the ketone could undergo addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents like water, while the nonpolar thiophene ring and methyl groups could make it soluble in nonpolar solvents .

科学研究应用

农业化学中的生物活性

4-(5-氯-2-噻吩基)-2,2-二甲基-4-氧代丁酸,环丙烷羧酸的衍生物,已对其生物活性进行了研究。田等人(2009 年)的研究探索了相关化合物的合成,揭示了它们作为除草剂和杀菌剂的潜力。这表明在农业化学中用于害虫控制具有重要应用(田、宋、王和刘,2009)。

有机合成和化合物形成

研究重点关注相关化合物氯噻吩在形成各种衍生物中的反应,如 Sone 等人(1979 年)所探讨的。这项研究有助于理解有机合成过程,特别是在形成含有四氢-2-噻吩酮部分的二聚体类型产物方面(Sone、白丸、五十岚、加藤和锯原,1979)。

药用化学应用

该化合物的衍生物因其药用特性而受到研究。Ladurée 等人(1989 年)研究了某些衍生物的抗白血病活性,表明在癌症治疗中具有潜在应用(Ladurée, Lancelot, Robba, Chenu, & Mathé, 1989)。

与生物分子的相互作用

该化合物及其衍生物已针对与 DNA 和其他生物分子的相互作用进行了研究。Sirajuddin 等人(2015 年)合成了一种相关化合物并研究了它与 DNA 的相互作用,以及它的抗氧化和抗肿瘤活性。这项研究对新药和治疗剂的开发具有影响(Sirajuddin、Nooruddin、Ali、McKee、Khan 和 Malook,2015)。

未来方向

The potential applications of this compound would depend on its physical, chemical, and biological properties. Compounds containing thiophene rings are found in a variety of areas, including pharmaceuticals, dyes, and materials science, suggesting that this compound could potentially have interesting applications in these areas .

作用机制

Target of Action

Compounds with similar structures have been found to targetCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is essential for blood clotting.

Mode of Action

This could result in changes to blood clotting processes .

Biochemical Pathways

If it does indeed target coagulation factor x, it would impact the coagulation cascade, a series of reactions essential for blood clotting .

Result of Action

If it targets Coagulation factor X, it could potentially influence blood clotting processes at a molecular and cellular level .

属性

IUPAC Name |

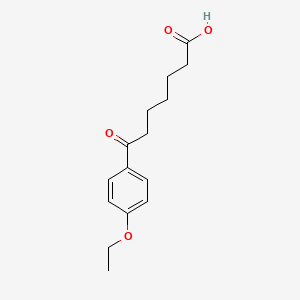

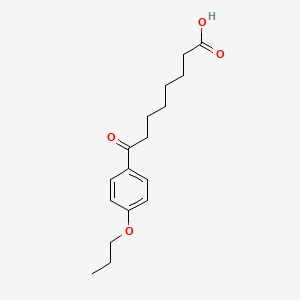

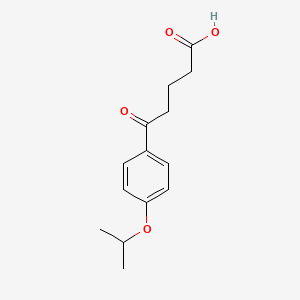

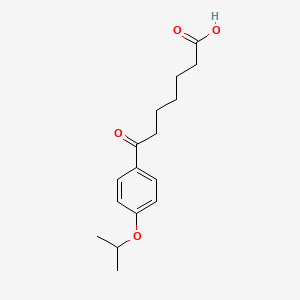

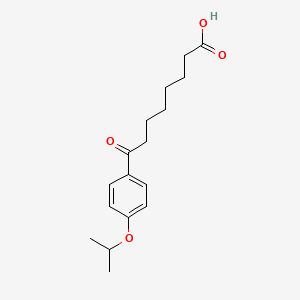

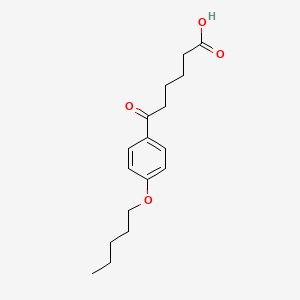

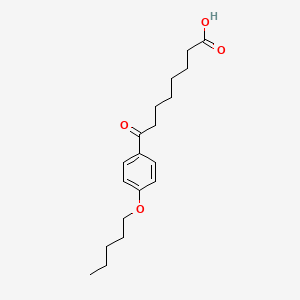

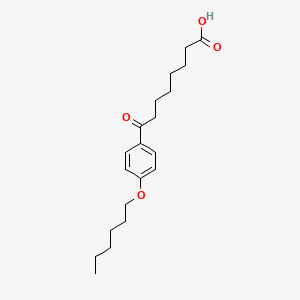

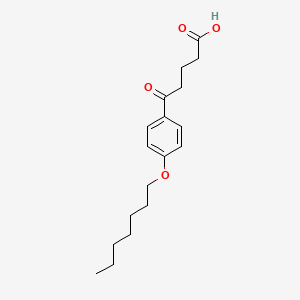

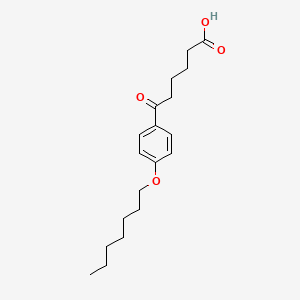

4-(5-chlorothiophen-2-yl)-2,2-dimethyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-10(2,9(13)14)5-6(12)7-3-4-8(11)15-7/h3-4H,5H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIDCWDLXJFWMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=C(S1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101220200 |

Source

|

| Record name | 5-Chloro-α,α-dimethyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chloro-2-thienyl)-2,2-dimethyl-4-oxobutyric acid | |

CAS RN |

951893-98-4 |

Source

|

| Record name | 5-Chloro-α,α-dimethyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-α,α-dimethyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。